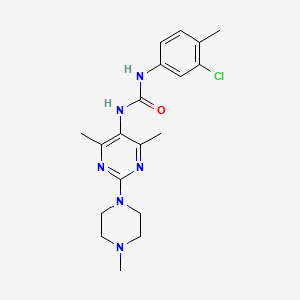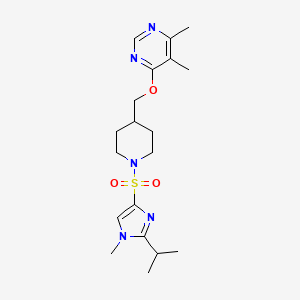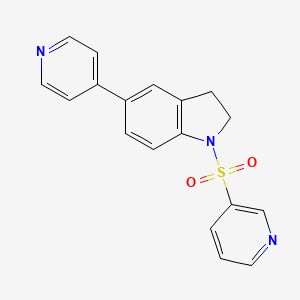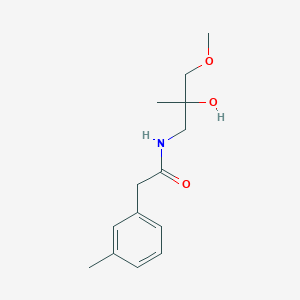![molecular formula C16H16Br2N2OS2 B2483130 Bromure de 1-(4-bromophényl)-3-hydroxy-3-(thiophène-2-yl)-3,5,6,7-tétrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium CAS No. 1039631-19-0](/img/structure/B2483130.png)
Bromure de 1-(4-bromophényl)-3-hydroxy-3-(thiophène-2-yl)-3,5,6,7-tétrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiophene ring, and an imidazole ring. Compounds with these types of structures are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the imidazole ring and the thiophene ring could potentially allow for interesting interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo reactions with nucleophiles, and the imidazole ring could potentially act as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the heterocyclic rings could also influence its solubility .Applications De Recherche Scientifique
- Cette propriété le rend précieux pour la conception de capteurs chimiques et la détection de composés aminés spécifiques .
- Les chercheurs ont évalué l'activité antitumorale de ce composé contre les cellules de mélanome malin humain (A375) en utilisant l'essai MTT standard in vitro .
- Par exemple, des composés apparentés ont été utilisés dans des biosenseurs en modifiant les électrodes d'or avec des groupes fonctionnels .
- Les polymères microporeux conjugués (CMP) contenant des blocs de construction similaires se sont avérés prometteurs en catalyse hétérogène .
- Les CMP, y compris ceux avec des groupes fonctionnels pendants, ont été étudiés pour les applications de stockage de gaz .
Détection de la fluorescence et détection chimique
Activité antitumorale
Biosenseurs électrochimiques
Catalyse hétérogène
Stockage et séparation des gaz
Antennes de capture de lumière et dispositifs photoniques
En résumé, ce composé multiforme est prometteur dans la détection chimique, la recherche antitumorale, les biosenseurs électrochimiques, la catalyse hétérogène, le stockage des gaz et la photonique. Les chercheurs devraient explorer plus avant ses propriétés pour libérer son plein potentiel dans ces domaines divers . 🌟
Mécanisme D'action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . In addition, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic activity on three human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide are not yet fully known. Thiazoles have been found to have diverse effects on various types of cells and cellular processes . They can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide in laboratory settings are not yet fully known. Thiazoles have been found to have various effects over time in laboratory settings, including effects on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide at different dosages in animal models are not yet fully known. Thiazoles have been found to have various effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways that 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is involved in are not yet fully known. Thiazoles have been found to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .
Transport and Distribution
The transport and distribution of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide within cells and tissues are not yet fully known. Thiazoles have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide and its effects on activity or function are not yet fully known. Thiazoles have been found to be localized in various subcellular compartments or organelles, influencing their activity or function .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2OS2.BrH/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19;/h1,3-7,9,20H,2,8,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQTZOFFMDKFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)
![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)

![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)




![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)
